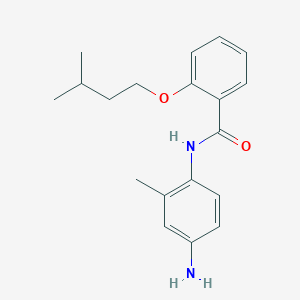

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Description

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is a benzamide derivative characterized by a substituted phenyl ring with a 4-amino-2-methylphenyl group and a 2-(isopentyloxy)benzamide moiety. Its molecular formula is C₁₉H₂₄N₂O₂, with a molecular weight of 324.41 g/mol (calculated from ). This structure is optimized for interactions with biological targets, though its specific applications (e.g., antimicrobial, anticancer) require further validation.

Propriétés

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-9-8-15(20)12-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEYIMCVITXETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| 4-Amino-2-methylaniline | Aromatic amine | Nucleophile for amide bond formation |

| 4-(Isopentyloxy)benzoyl chloride | Acylating agent | Provides benzoyl moiety with isopentyloxy substituent |

| Organic solvents (e.g., benzene, toluene, dioxane) | Reaction medium | Choice affects yield and purity |

| Acid binding agents (e.g., triethylamine, pyridine) | Neutralize HCl byproduct | Facilitate reaction progression |

| Catalysts (e.g., Raney nickel) | For reduction steps if needed | Used in nitro group reductions |

Synthesis Procedure

Preparation of 4-(Isopentyloxy)benzoyl Chloride:

The isopentyloxy-substituted benzoyl chloride is synthesized by chlorination of the corresponding 4-(isopentyloxy)benzoic acid using reagents like thionyl chloride under reflux conditions.Amide Bond Formation:

The 4-(isopentyloxy)benzoyl chloride is dissolved in an organic solvent such as benzene or toluene. To this solution, 4-amino-2-methylaniline is added slowly under stirring, often in the presence of an acid binding agent (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained between 20–100 °C, with an optimal range around 55–60 °C to maximize yield and minimize side reactions.Reaction Monitoring and Completion:

The reaction is monitored by chromatographic methods (e.g., liquid chromatography) to ensure the formation of the amide product. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.Purification:

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>98%) suitable for research applications.Optional Reduction Steps:

If nitro groups are present in intermediates (common in related synthetic routes), catalytic hydrogenation using Raney nickel under hydrogen atmosphere (3–5 atm) at 110–130 °C or reduction with iron powder in acidic media may be performed to convert nitro groups to amino groups.

Representative Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amide formation | Benzene/toluene, 55–60 °C, 6–8 hours | 90–94 | >98 | Acid binding agent (triethylamine) used |

| Nitro group reduction (if needed) | Raney nickel, H2 4 atm, 120 °C, 6 h | 91–93 | 99+ | Alternative: iron powder with acid |

| Purification | Recrystallization or chromatography | — | >98 | Final product suitable for research use |

Research Findings and Notes

- The reaction of aromatic amines with substituted benzoyl chlorides is a well-established method for amide synthesis, providing high selectivity and yields under controlled temperature and solvent conditions.

- The use of acid binding agents is critical to neutralize HCl formed during the reaction, preventing side reactions and degradation of sensitive functional groups.

- The isopentyloxy substituent on the benzoyl moiety is introduced prior to amide formation to avoid complications in the amide coupling step.

- Reduction of nitro groups in intermediates to amino groups is efficiently achieved by catalytic hydrogenation or iron powder reduction, with solvent systems such as DMF-water or ethanol-water mixtures.

- The overall synthetic route is cost-effective, scalable, and adaptable for producing high-purity this compound for research purposes.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting amine | 4-Amino-2-methylaniline |

| Acylating agent | 4-(Isopentyloxy)benzoyl chloride |

| Solvents | Benzene, toluene, dioxane, acetone |

| Acid binding agents | Triethylamine, pyridine |

| Reaction temperature | 20–100 °C (optimal ~55–60 °C) |

| Reaction time | 6–8 hours |

| Purification methods | Recrystallization, chromatography |

| Reduction catalysts | Raney nickel, iron powder (for nitro reduction) |

| Final product purity | >98% by chromatographic analysis |

| Yield | Typically 90–94% |

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or sulfonated benzamides.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide has been investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with specific biological targets, including enzymes and receptors involved in various diseases.

- Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving kinase modulation and mitochondrial pathways .

Materials Science

Synthesis of Novel Materials

The compound is being explored for its role in the development of new materials with unique electronic and optical properties. The presence of the isopentyloxy group enhances its solubility and compatibility with different substrates, making it suitable for applications in organic electronics.

- Data Table: Material Properties

| Property | Value |

|---|---|

| Solubility | High |

| Thermal Stability | Moderate |

| Electrical Conductivity | Variable depending on matrix |

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

- Reactions Involving the Compound

- Oxidation : Can produce quinone derivatives using oxidizing agents like hydrogen peroxide.

- Reduction : Yields amine derivatives when treated with reducing agents such as sodium borohydride.

- Substitution Reactions : The amino group can be replaced by nucleophiles, leading to diverse substituted benzamides.

Mécanisme D'action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

The compound’s structural analogs differ in substituent positions or alkoxy chain lengths. Key comparisons include:

Key Insights :

- Electronic Modifications : Chlorine or methoxy substituents (e.g., in and ) introduce electron-withdrawing or donating effects, influencing binding to targets like kinases or GPCRs.

Pharmacological Activity Comparisons

- Antimicrobial Activity: Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () show potent antimicrobial effects, with QSAR models indicating that topological parameters (Balaban index, molecular connectivity) govern activity. The target compound’s isopentyloxy group may enhance membrane penetration, a critical factor for antimicrobial efficacy .

- Anticancer Potential: Derivatives with styrylazetidinone moieties (e.g., compound 17 in ) exhibit moderate activity against MCF7 breast cancer cells. The target compound’s branched alkoxy chain could improve metabolic stability compared to linear chains .

Physicochemical and Crystallographic Properties

- Solubility : The methoxyethoxy analog () has higher aqueous solubility (logP ~2.5) than the target compound (estimated logP ~4.2), due to its polar ether-oxygen atoms .

- Crystallography: The title compound’s structural parameters (bond lengths, torsion angles) can be compared to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) from .

Activité Biologique

N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.4 g/mol

- CAS Number : 1020055-92-8

This compound features an aromatic amine and an ether linkage, which are crucial for its biological interactions.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been noted for its potential as an inhibitor of Rho kinase, a target implicated in various diseases such as hypertension and cancer . The compound's ability to interact with protein targets suggests its role in modulating cellular functions.

Biological Activities

-

Anticancer Activity :

- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer properties against several cancer cell lines, including breast and prostate cancer. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Research Findings : A study indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells .

-

Anticonvulsant Properties :

- Case Study : Research on similar compounds has shown anticonvulsant activity in animal models. For instance, a derivative was evaluated for its efficacy in the maximal electroshock seizure test, yielding an ED50 comparable to established anticonvulsants like carbamazepine .

- Research Findings : The introduction of amino groups enhanced the anticonvulsant potency, indicating structure-activity relationships that could be exploited for drug development.

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Studies :

- A series of derivatives based on this compound were evaluated for their anticancer effects. Results indicated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

-

Anticonvulsant Research :

- A derivative was tested in mice for anticonvulsant activity, showing effectiveness in preventing seizures induced by electrical stimulation and chemical agents. The results suggest potential clinical applications in epilepsy treatment.

Q & A

Basic: What are the recommended methods for synthesizing N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 2-(isopentyloxy)-benzoic acid derivatives with 4-amino-2-methylaniline. Key steps include:

- Activation of the carboxylic acid : Use reagents like oxalyl chloride or thionyl chloride to generate the acyl chloride intermediate .

- Amide bond formation : React the acyl chloride with the amine under inert conditions (e.g., dry DCM, nitrogen atmosphere) at 0–25°C.

- Optimization : Adjust reaction time, stoichiometry (1:1.2 molar ratio of acid to amine), and temperature to minimize side products. Monitor progress via TLC or HPLC .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity (>95%). Hazard analysis for reagents like oxalyl chloride (corrosive) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., isopentyloxy chain, aromatic protons). Anomalies in peak splitting may indicate rotameric forms .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C stretching (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 341.2) .

- Fluorescence Spectroscopy : Useful for studying electronic properties if the benzamide exhibits π-π* transitions .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this benzamide derivative?

Answer:

Discrepancies often arise from approximations in computational models. Strategies include:

- Parameter refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better match experimental NMR chemical shifts .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in UV-Vis or fluorescence predictions .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility affecting NMR or IR spectra . Cross-validate with X-ray crystallography if available .

Advanced: What strategies are employed in crystallographic refinement when using SHELX programs to determine the crystal structure of this compound?

Answer:

- Data collection : Use high-resolution (<1.0 Å) X-ray data to reduce thermal motion artifacts.

- SHELXL refinement : Apply restraints for bond lengths/angles (e.g., DFIX, SADI commands) and anisotropic displacement parameters (ADPs) for non-H atoms .

- Twinning analysis : Use SHELXD to detect twinning (e.g., Hooft parameter >0.5) and refine with TWIN/BASF commands .

- Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and PLATON/ADDSYM for missed symmetry .

Basic: What safety considerations are critical when handling reagents involved in the synthesis of this compound?

Answer:

- Oxalyl chloride : Use in a fume hood with nitrile gloves and splash goggles due to corrosive fumes .

- Amine intermediates : Avoid skin contact (potential sensitizers); store under nitrogen to prevent oxidation.

- Waste disposal : Quench acyl chlorides with ice-cold ethanol before aqueous neutralization .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified isopentyloxy chains (e.g., shorter/longer alkyl, branched vs. linear) and assess bioactivity .

- Targeted assays : Screen against enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .

Advanced: What methodologies are recommended for analyzing reaction intermediates during the multi-step synthesis of this compound?

Answer:

- In situ monitoring : Use ReactIR to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .

- LC-MS : Identify intermediates via retention time and m/z matching. For example, the intermediate 2-(isopentyloxy)-benzoyl chloride shows [M-Cl]⁺ at m/z 193.1 .

- Quenching studies : Isolate and characterize unstable intermediates (e.g., Schiff bases) by flash freezing in liquid N₂ .

Basic: What are the key challenges in achieving high purity during synthesis, and how can they be addressed?

Answer:

- Byproduct formation : Hydrolysis of acyl chloride to benzoic acid. Mitigate by using anhydrous solvents and molecular sieves .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities. Recrystallize from ethanol/water (3:1) .

Advanced: How can quantum chemical calculations be integrated with experimental data to predict the compound's reactivity?

Answer:

- Reactivity modeling : Use Gaussian09 to compute Fukui indices for electrophilic/nucleophilic sites. Compare with experimental alkylation/oxidation results .

- Transition state analysis : Locate TSs for amide hydrolysis using QM/MM methods. Validate with kinetic isotope effects (KIEs) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.